Methyl 5-chloro-6-hydroxynicotinate

Description

Nomenclature and Structural Context within Halogenated Hydroxynicotinate Esters

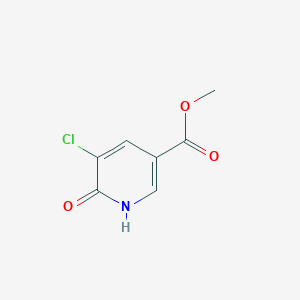

The systematic IUPAC name for Methyl 5-chloro-6-hydroxynicotinate is methyl 5-chloro-6-hydroxypyridine-3-carboxylate. An alternative, and also commonly used, IUPAC name is methyl 5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylate, which accounts for the tautomeric nature of the hydroxypyridine moiety. sigmaaldrich.comresearchgate.net This tautomerism, a common feature in hydroxypyridines, means the compound can exist in both a hydroxy- and an oxo- (or pyridone) form.

Halogenated hydroxynicotinate esters are a subclass of pyridinecarboxylic acid derivatives. These compounds are characterized by the presence of one or more halogen atoms and a hydroxyl group on the pyridine (B92270) ring, along with an ester functional group. The position of these substituents significantly influences the chemical reactivity and physical properties of the molecule. For instance, the presence of the electron-withdrawing chloro group and the electron-donating hydroxyl group on the pyridine ring of this compound creates a unique electronic environment that can direct its reactivity in chemical syntheses.

The broader family of halogenated esters is recognized for its utility as intermediates in the preparation of a variety of target molecules, including insecticides. nih.gov The specific arrangement of functional groups in this compound makes it a potentially valuable building block in organic synthesis.

Academic Research Significance and Interdisciplinary Relevance in Chemical Sciences

While specific academic treatises on this compound are not abundant, the significance of its structural components points to its relevance in several scientific domains. Nicotinic acid and its derivatives are known to possess a wide range of biological activities and are crucial in the development of pharmaceuticals and agrochemicals. mdpi.com For example, derivatives of nicotinic acid have been investigated for their potential as anti-inflammatory agents. nih.gov

The halogenated nature of the molecule further enhances its potential utility. Halogenated marine natural products, for instance, have demonstrated a wide array of biological activities, including antibacterial and antifungal properties. nih.gov This suggests that halogenated nicotinic acid derivatives like this compound could be explored for similar applications.

In the field of agrochemicals, substituted nicotinic acid derivatives are prominent. For example, Methyl 6-chloro-5-hydroxynicotinate, an isomer of the title compound, is a known synthetic intermediate for 5-Hydroxy-Imidacloprid, a metabolite of the widely used insecticide Imidacloprid. wur.nl This direct link highlights the potential role of such isomers in the synthesis of biologically active compounds.

Furthermore, the study of the crystal structure of related chlorinated pyridine derivatives provides insights into the intermolecular interactions that govern the solid-state packing of these molecules. researchgate.net Understanding these interactions is crucial for materials science and drug design. The synthesis of various pyridine-carboxylate derivatives is also a subject of interest for applications in liquid chromatography-mass spectrometry, where they can be used to enhance the detection and analysis of other molecules. nih.gov

Properties

IUPAC Name |

methyl 5-chloro-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEWDXZTSKXQJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biocatalysis and Enzymatic Reactivity Involving Methyl 5 Chloro 6 Hydroxynicotinate Analogues

Role of Hydroxynicotinate Derivatives in Microbial Degradation Pathways of N-Heterocyclic Aromatic Compounds

Hydroxynicotinate derivatives are key intermediates in the microbial degradation of various N-heterocyclic aromatic compounds, such as nicotinic acid (a form of vitamin B3) and nicotine (B1678760). researchgate.netresearchgate.netresearchgate.net Aerobic bacteria, in particular, have evolved sophisticated enzymatic pathways to utilize these compounds as sources of carbon and nitrogen. researchgate.netresearchgate.net The degradation of these N-heterocycles often converges on the formation of hydroxylated pyridine (B92270) derivatives, which are then further metabolized. researchgate.net

One of the central enzymes in these pathways is 6-hydroxynicotinate 3-monooxygenase (NicC), which catalyzes the conversion of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (B106003) (2,5-DHP). researchgate.netnih.govacs.org This reaction is a critical step that prepares the aromatic ring for subsequent cleavage and mineralization. researchgate.netnih.gov The study of these degradation pathways is not only crucial for understanding microbial metabolism but also holds potential for biotechnological applications in the bioremediation of environments contaminated with N-heterocyclic aromatic compounds. researchgate.netmdpi.com

The transformation rate of pyridine derivatives is dependent on their substituents, with pyridine carboxylic acids generally showing higher transformation rates. researchgate.net Microorganisms from various genera, including Pseudomonas, Bordetella, and Arthrobacter, have been identified as capable of degrading these compounds, each employing distinct, yet often convergent, metabolic routes. researchgate.netresearchgate.net The enzymes involved in these pathways are of significant interest for their catalytic mechanisms and their potential as biocatalysts in synthetic chemistry. researchgate.netsolubilityofthings.com

Enzymatic Transformations Catalyzed by Flavin-Dependent Monooxygenases (e.g., 6-Hydroxynicotinate 3-Monooxygenase (NicC))

6-Hydroxynicotinate 3-monooxygenase (NicC) is a flavin-dependent monooxygenase that plays a pivotal role in the bacterial degradation of nicotinic acid. researchgate.netnih.govacs.org This enzyme belongs to the Class A flavin-dependent monooxygenases, which are known for catalyzing aromatic hydroxylation reactions via an electrophilic substitution mechanism. researchgate.netnih.gov NicC specifically catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (2,5-DHP), utilizing NADH as a reducing equivalent and molecular oxygen. researchgate.netnih.govacs.org

The catalytic cycle of NicC, like other Class A monooxygenases, involves several key steps. nih.gov It begins with the binding of the substrate, followed by the reduction of the enzyme-bound FAD by NADH. nih.gov The reduced flavin then reacts with molecular oxygen to form a highly reactive C4a-hydroperoxyflavin intermediate, which is the primary oxidizing species responsible for the hydroxylation of the aromatic substrate. nih.gov

Mechanistic Investigations of Decarboxylative Hydroxylation (e.g., role of 5-chloro-6-HNA as an analogue)

The mechanism of the decarboxylative hydroxylation catalyzed by NicC has been a subject of detailed investigation. Two primary mechanisms have been proposed for the hydroxylation half-reaction. researchgate.netnih.govacs.org To elucidate the precise mechanism, researchers have utilized substrate analogues, such as 5-chloro-6-hydroxynicotinic acid (5-chloro-6-HNA).

Studies using 5-chloro-6-HNA have provided significant insights. This analogue has been shown to be a highly efficient substrate for NicC, exhibiting a catalytic efficiency approximately 10-fold greater than the natural substrate, 6-HNA. researchgate.netnih.govacs.org A key finding from these studies is the negligible carbon isotope effect observed with 5-chloro-6-HNA, which suggests that decarboxylation is not the rate-limiting step in the reaction with this analogue. nih.govacs.org This contrasts with the inverse isotope effects seen with 6-HNA and another analogue, 4-hydroxybenzoic acid (4-HBA), indicating a change in the transition state structure or rate-determining step. researchgate.netnih.govacs.org These results support an electrophilic aromatic substitution mechanism for the hydroxylation. acs.org

Kinetic Characterization of Enzyme-Substrate Interactions and Catalytic Efficiency

The kinetic properties of NicC have been extensively characterized to understand its catalytic efficiency and substrate specificity. The enzyme from Bordetella bronchiseptica RB50, for instance, is an efficient catalyst with an apparent kcat/KM for 6-HNA of 5.0 × 10⁴ M⁻¹s⁻¹. researchgate.net

The use of substrate analogues has been instrumental in probing the enzyme's active site and the factors governing substrate binding and catalysis. For example, 4-hydroxybenzoic acid (4-HBA), a homocyclic analogue of 6-HNA, is also a substrate for NicC, but it is hydroxylated and decarboxylated with a catalytic efficiency that is 420-fold lower than that for 6-HNA. researchgate.netnih.govacs.org In stark contrast, 5-chloro-6-HNA is a more efficient substrate than 6-HNA. researchgate.netnih.govacs.org

Kinetic data for wild-type NicC and its variants with different substrates are summarized in the table below, highlighting the impact of substrate modifications and active site mutations on catalytic efficiency.

| Enzyme | Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |

|---|---|---|---|---|

| WT NicC | 6-HNA | 5.0 | 100 | 5.0 x 10⁴ |

| WT NicC | 5-chloro-6-HNA | Data not available | Data not available | ~5.0 x 10⁵ |

| WT NicC | 4-HBA | Data not available | Data not available | ~1.2 x 10² |

| Y215F NicC | 6-HNA | Data not available | >240-fold increase vs WT | Significantly reduced |

| H47E NicC | 6-HNA | Data not available | >350-fold increase vs WT | Significantly reduced |

Identification and Role of Catalytic Intermediates (e.g., C4a-hydroperoxyflavin, tetrahedral intermediate)

The catalytic cycle of flavin-dependent monooxygenases like NicC involves the formation of key reactive intermediates. nih.gov Following the reduction of FAD to FADH₂ by NADH, the reduced flavin reacts with molecular oxygen to form a C4a-peroxyflavin, which then protonates to yield the C4a-hydroperoxyflavin intermediate. nih.govnih.gov This hydroperoxyflavin is the crucial electrophilic species that attacks the electron-rich aromatic ring of the substrate, leading to hydroxylation. nih.govlibretexts.org

The reaction proceeds through a tetrahedral intermediate formed upon the attack of the C4a-hydroperoxyflavin on the substrate. The subsequent collapse of this intermediate, coupled with decarboxylation, leads to the formation of the hydroxylated product, 2,5-DHP, and the C4a-hydroxyflavin. nih.gov Finally, the elimination of a water molecule regenerates the oxidized FAD, completing the catalytic cycle. nih.govlibretexts.org The transient nature of these intermediates makes their direct observation challenging, often requiring specialized techniques like stopped-flow spectrophotometry to follow the rapid changes in the flavin absorbance spectrum during catalysis. researchgate.net

Mutagenesis Studies and Active Site Residue Functionality in NicC

Site-directed mutagenesis studies have been pivotal in identifying key amino acid residues within the active site of NicC that are crucial for substrate binding and catalysis. nih.govacs.orgnih.gov By systematically replacing specific residues and analyzing the kinetic and binding properties of the resulting mutant enzymes, researchers have been able to assign functional roles to individual amino acids.

Comparative steady-state kinetic and equilibrium binding analyses of several NicC variants have identified Tyr215 and His47 as critical determinants for both the binding of 6-HNA and for the efficient coupling of substrate hydroxylation to NADH oxidation. researchgate.netnih.govacs.org The Y215F and H47E mutants exhibit significantly increased dissociation constants (Kd) for 6-HNA, over 240-fold and 350-fold higher than the wild-type enzyme, respectively. nih.govacs.org

Furthermore, these mutations lead to a dramatic uncoupling of the reaction, where NADH is oxidized without the concomitant formation of the hydroxylated product, 2,5-DHP. nih.govacs.org For instance, the ratio of 2,5-DHP formed to NAD⁺ produced is 1.0 for the wild-type enzyme, but drops to 0.005 for the Y215F mutant and 0.07 for the H47E mutant. nih.govacs.org These findings suggest that the His47-Tyr215 pair may function as a general base to facilitate the hydroxylation of the substrate. acs.org The crystal structure of a ligand-bound variant of NicC has provided further mechanistic details about the reaction. nih.gov

Biotechnological Applications of Biocatalytic Processes in Nicotinate (B505614) Chemistry

The enzymes involved in nicotinate degradation pathways, particularly flavin-dependent monooxygenases like NicC, present significant opportunities for biotechnological applications. researchgate.netsolubilityofthings.com Biocatalysis, the use of enzymes to perform chemical transformations, is an attractive alternative to traditional chemical synthesis due to the high specificity, efficiency, and mild operating conditions of enzymes. mt.commdpi.com

In the context of nicotinate chemistry, biocatalytic processes can be harnessed for several purposes:

Bioremediation: Enzymes from the nicotinate degradation pathway can be utilized for the detoxification and removal of N-heterocyclic aromatic pollutants from the environment. researchgate.netnih.gov

Synthesis of Value-Added Chemicals: The enzymatic transformation of nicotinic acid and its derivatives can be employed to produce valuable chemical intermediates. nih.gov For example, the product of the NicC-catalyzed reaction, 2,5-dihydroxypyridine, is a precursor for the chemical synthesis of 5-aminolevulinic acid, which has applications as a plant growth hormone, a herbicide, and in photodynamic cancer therapy. researchgate.net

Development of Biosensors: The high specificity of these enzymes for their substrates can be exploited in the design of biosensors for the detection of nicotinic acid and related compounds. nih.gov

The advancement of protein engineering and computational tools allows for the optimization of these enzymes for industrial applications, enhancing their stability, activity, and substrate scope. nih.gov As the demand for sustainable and green chemical processes grows, the role of biocatalysis in nicotinate chemistry and other areas is expected to expand significantly. solubilityofthings.comnih.gov

Advanced Applications in Synthetic Organic Chemistry

Utility as Key Synthetic Intermediates for the Preparation of Complex Organic Molecules

The strategic placement of distinct functional groups on the pyridine (B92270) ring of Methyl 5-chloro-6-hydroxynicotinate allows for selective chemical transformations, making it a highly valuable intermediate in multi-step syntheses. Organic chemists leverage this reactivity to construct intricate molecular architectures that would be challenging to assemble otherwise. The chlorine, hydroxyl, and ester groups can each be targeted for specific reactions such as nucleophilic substitution, esterification, or hydrolysis, providing a modular approach to building molecular complexity. chemicalbook.com

A notable application is its role as a precursor in the synthesis of 5-Hydroxy-Imidacloprid. chemicalbook.com Imidacloprid is a widely used neuroactive insecticide, and its metabolites are crucial for toxicological and environmental studies. The synthesis of these metabolites, such as 5-Hydroxy-Imidacloprid, relies on versatile starting materials like this compound to introduce the required hydroxypyridine core. chemicalbook.com This demonstrates the compound's role in accessing biologically relevant molecules.

The broader class of nicotinic acid derivatives, to which this compound belongs, are frequently employed as starting materials or key intermediates in the pharmaceutical industry for the development of therapeutic agents. myuchem.com

Table 1: Synthesis of Complex Molecules from this compound

| Starting Intermediate | Reaction Type | Resulting Complex Molecule | Significance |

|---|

Scaffold for the Construction of Diverse Nitrogen-Containing Heterocyclic Ring Systems

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and materials. nih.govopenmedicinalchemistryjournal.com Compounds built around aza-heterocyclic scaffolds are considered privileged structures in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.gov

This compound serves as an excellent foundational scaffold for creating more elaborate heterocyclic systems. chemicalbook.com The inherent pyridine ring can be further functionalized or used as a template to build fused ring systems. The reactivity of its substituents allows for cyclization reactions, leading to the formation of bicyclic or polycyclic heterocyclic structures. For instance, the hydroxyl and ester groups could potentially undergo intramolecular reactions or be modified to participate in condensation reactions with other bifunctional molecules to form new rings.

The development of novel pyridine-carboxylate derivatives is a significant area of research for applications in analytical chemistry and drug discovery. nih.gov The core structure of this compound provides a robust platform from which a library of diverse nitrogen-containing heterocycles can be synthesized for various screening purposes. chemicalbook.com

Table 2: Heterocyclic Systems Derived from the Pyridine Scaffold

| Starting Scaffold | Potential Reaction | Resulting Heterocyclic System |

|---|---|---|

| Pyridine Core | Annulation/Cyclization | Fused Pyridine Derivatives (e.g., Furopyridines) |

| Pyridine Core | Cross-coupling Reactions | Biaryl Heterocycles |

Development of Novel Chemical Probes and Ligands in Academic Research

Chemical probes are small molecules used to study biological systems by selectively binding to a specific protein or target. nih.gov The development of effective probes requires a molecular scaffold that can be easily modified to incorporate reporter tags (like fluorescent dyes) or affinity labels (like biotin) without losing its binding affinity for the target. nih.gov

While specific examples of this compound being used directly as a chemical probe are not extensively documented, its structural characteristics make it an attractive candidate for such development in academic research. The pyridine scaffold is a common feature in many biologically active molecules and ligands. nih.gov The functional groups on this compound offer convenient handles for chemical modification.

For example, the hydroxyl group could be used as an attachment point for a fluorescent dye via an ether or ester linkage. Similarly, the methyl ester could be hydrolyzed to a carboxylic acid, which could then be coupled to an amine-containing linker for biotinylation. The chlorine atom can be substituted with various nucleophiles to modulate the compound's properties or to introduce other functionalities. This synthetic tractability makes it a promising starting point for creating tailored molecular probes to investigate the function and localization of specific biological targets. nih.gov

Table 3: Potential Modifications for Developing Chemical Probes

| Functional Group | Type of Modification | Potential Application |

|---|---|---|

| Hydroxyl (-OH) | Etherification/Esterification | Attachment of fluorescent reporters or linkers |

| Methyl Ester (-COOCH₃) | Hydrolysis to Carboxylic Acid | Amide coupling for biotinylation or linker attachment |

Q & A

Q. What are the recommended synthetic pathways for preparing Methyl 5-chloro-6-hydroxynicotinate, and how can purity be optimized?

Methodological Answer: A common approach involves esterification of 5-chloro-6-hydroxynicotinic acid using methanol under acidic catalysis (e.g., H₂SO₄). Key steps include:

- Reaction Monitoring: Track progress via TLC (silica gel, ethyl acetate/hexane 3:7) to confirm ester formation.

- Purification: Use column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol to achieve >95% purity.

- Critical Factors: Control reaction temperature (60–70°C) to avoid decomposition and ensure anhydrous conditions to prevent hydrolysis .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR: Analyze - and -NMR spectra to confirm substitution patterns (e.g., chlorine at position 5, hydroxyl at position 6).

- IR Spectroscopy: Identify ester carbonyl stretching (~1700 cm⁻¹) and hydroxyl peaks (~3200 cm⁻¹).

- HPLC-MS: Validate molecular ion peaks (m/z 201.58 [M+H]⁺) and retention time consistency .

Q. What handling and storage protocols are critical for maintaining compound stability?

Methodological Answer:

- Storage: Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.

- Handling: Use gloveboxes for moisture-sensitive steps; avoid exposure to strong acids/bases.

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf-life .

Q. How can researchers design experiments to assess the compound’s reactivity with common reagents?

Methodological Answer:

- Compatibility Testing: Screen against nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides) in controlled environments.

- Kinetic Studies: Use UV-Vis spectroscopy to monitor reaction rates under varying pH and solvent conditions.

- Hazard Mitigation: Reference safety data sheets (SDS) for incompatible materials (e.g., strong oxidizers) .

Q. What are the best practices for reporting synthetic yields and reproducibility?

Methodological Answer:

- Data Documentation: Report yields as averages of triplicate runs with standard deviations.

- Experimental Details: Include solvent purity, catalyst batch numbers, and equipment calibration data.

- Reproducibility Checks: Share raw spectra and chromatograms in supplementary materials .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

Methodological Answer:

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding affinities with nicotinic acetylcholine receptors.

- MD Simulations: Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes.

- QSAR Modeling: Corrogate electronic parameters (e.g., HOMO-LUMO gaps) with bioactivity data .

Q. How do pH and solvent systems influence the compound’s stability in aqueous environments?

Methodological Answer:

- pH-Rate Profiling: Conduct degradation studies across pH 2–12 (buffered solutions) and fit data to the Arrhenius equation.

- Solvent Effects: Compare half-lives in polar aprotic (DMF) vs. protic (MeOH) solvents.

- Mechanistic Insights: Use LC-MS to identify degradation products (e.g., hydrolyzed nicotinic acid derivatives) .

Q. What methodologies address discrepancies in reported bioactivity data across studies?

Methodological Answer:

- Meta-Analysis: Aggregate data from public repositories (e.g., ChEMBL) and apply random-effects models to quantify heterogeneity.

- Experimental Harmonization: Standardize assay conditions (e.g., cell lines, incubation times) via consensus guidelines.

- Bias Assessment: Use funnel plots to detect publication bias .

Q. How can ecological toxicity be systematically evaluated for this compound?

Methodological Answer:

- Microbial Assays: Test biodegradability via OECD 301F (closed bottle test) with Pseudomonas putida.

- Aquatic Toxicity: Conduct Daphnia magna acute toxicity tests (EC₅₀ determination).

- QSAR-ECOSAR: Predict environmental fate using computational models (e.g., EPI Suite) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.